molecular formula C29H32O10 B12440364 (14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate

(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate

Cat. No.: B12440364
M. Wt: 540.6 g/mol
InChI Key: FQQZCBOAWFUZLZ-UHFFFAOYSA-N
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Description

(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[137002,1004,8017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the acetyloxy, methoxy, and dimethyl groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, methanol, and methyl iodide, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The acetyloxy group can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to reflux temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the acetyloxy group can produce a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, (14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[137002,1004,8017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its multiple functional groups and complex structure make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Industry

In industry, (14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the acetyloxy group may interact with acetyltransferases, while the methoxy groups can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[137002,1004,8017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate is unique due to its complex pentacyclic structure and multiple functional groups

Properties

IUPAC Name

(14-acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O10/c1-8-13(2)29(31)39-24-15(4)14(3)23(38-16(5)30)17-9-19-25(36-11-34-19)27(32-6)21(17)22-18(24)10-20-26(28(22)33-7)37-12-35-20/h8-10,14-15,23-24H,11-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQZCBOAWFUZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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